
Lisdexamphetamine Dihydrochloride
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Overview
Description
Lisdexamphetamine Dihydrochloride is a central nervous system stimulant primarily used to treat attention deficit hyperactivity disorder (ADHD) and moderate to severe binge eating disorder (BED). It is a prodrug of dextroamphetamine, meaning it is converted into the active drug dextroamphetamine in the body. This conversion allows for a more controlled release of the active substance, reducing the potential for abuse and providing a longer duration of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lisdexamphetamine Dihydrochloride involves coupling dextroamphetamine with the amino acid L-lysine. One common method involves reacting D-amphetamine with (S)-2,5-dioxopyrrolidin-1-yl 2,6-bis(tert-butoxycarbonylamino)hexanoate to form a lysine amphetamine bearing tert-butylcarbamate protecting groups. This intermediate is then deprotected using hydrochloric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for reaction monitoring and product purification is common in industrial settings .
Chemical Reactions Analysis
Key Reaction Pathway
-
Condensation Reaction :
(S)-PhCH2CH(CH3)NH2+(S)-HOOCCH(NH2)CH2CH2CH2CH2NH2→Lisdexamfetamine+H2O -
Deprotection :
Boc-protected intermediates are treated with hydrochloric acid to yield lisdexamfetamine dihydrochloride:
Boc-Lisdexamfetamine+2HCl→Lisdexamfetamine dihydrochloride+CO2+tert-butanol
Salt Formation and Interconversion
Lisdexamfetamine dihydrochloride can be converted to other salts (e.g., dimesylate) or the free base.
Reactions:
-
Dihydrochloride to Free Base :
Lisdexamfetamine dihydrochloride+Na2CO3→Lisdexamfetamine free base+2NaCl+CO2+H2O -
Free Base to Dimesylate :
Lisdexamfetamine free base+2CH3SO3H→Lisdexamfetamine dimesylate
Table 2: Salt Conversion Conditions
Starting Material | Reagents | Product | Conditions | Source |
---|---|---|---|---|
Dihydrochloride | Na₂CO₃, methanol | Free base | pH 7–9, RT | |
Free base | CH₃SO₃H, ethyl acetate | Dimesylate | Stirring, RT |
Metabolic Activation
Lisdexamfetamine dihydrochloride is a prodrug hydrolyzed in vivo to dextroamphetamine:
Hydrolysis Reaction:
Lisdexamfetamine+H2OAminopeptidasesDextroamphetamine+L-lysine
-
Hydrolysis occurs in red blood cells, with a half-life of ~1 hour .
-
Peak plasma dextroamphetamine levels occur 3–4 hours post-dose, enabling prolonged therapeutic effects .
Table 3: Pharmacokinetic Parameters
Stability and Degradation
-
pH Sensitivity : Stable across gastrointestinal pH ranges due to prodrug design .
-
Thermal Degradation : Decomposes at high temperatures (>100°C), forming dextroamphetamine and lysine residues .
Industrial-Scale Challenges
Scientific Research Applications
Clinical Applications
Attention-Deficit Hyperactivity Disorder (ADHD)
Lisdexamfetamine is widely approved for treating ADHD in children, adolescents, and adults. It has been shown to improve attention and reduce impulsivity and hyperactivity. Clinical trials have demonstrated its efficacy compared to other treatments, such as methylphenidate. For instance, a randomized study indicated that patients receiving lisdexamfetamine had a significantly faster clinical response than those treated with atomoxetine, with 81.7% of lisdexamfetamine patients responding by week nine compared to 63.6% for atomoxetine .
Binge Eating Disorder (BED)
In addition to ADHD, lisdexamfetamine is approved for treating moderate to severe BED in adults. Studies have shown that it can significantly reduce binge eating episodes and improve overall functioning in affected individuals .
Research Applications
Chemistry and Pharmacology
Lisdexamfetamine serves as a model compound for studying prodrug activation mechanisms and controlled release systems. Its unique structure allows researchers to explore the pharmacokinetics of prodrugs and their implications for drug delivery systems .
Neuropharmacology
Research has investigated lisdexamfetamine's effects on various neurotransmitter systems beyond its primary indications. Studies suggest potential neuroprotective properties and its role in modulating brain function under stress or pathological conditions .
Case Studies
Case Study: Acute Angle Closure Glaucoma
A notable case involved a 14-year-old male who experienced acute angle closure glaucoma after resuming lisdexamfetamine following a break during the COVID-19 pandemic. This case highlights the importance of monitoring ocular health in patients taking this medication .
Pilot Study on Methamphetamine Dependence
A phase-2 dose-escalation study evaluated lisdexamfetamine's safety and tolerability in adults with methamphetamine dependence. The study indicated that higher doses were safe and well-tolerated, suggesting potential for lisdexamfetamine as a pharmacotherapy adjunct to psychosocial therapies for this condition .
Efficacy Comparisons
A comparison between lisdexamfetamine and osmotic-release oral system methylphenidate (OROS-MPH) demonstrated that both treatments are effective for ADHD; however, lisdexamfetamine showed superior efficacy in certain contexts. The overall safety profiles were consistent across both medications .
Study | Medication | Efficacy Outcome | Safety Profile |
---|---|---|---|
SPD489-317 | Lisdexamfetamine vs Atomoxetine | Faster response (12 days vs 21 days) | Similar TEAEs reported |
OROS-MPH Comparison | Lisdexamfetamine vs OROS-MPH | Superior efficacy in forced-dose design | Consistent safety profiles |
Mechanism of Action
Lisdexamphetamine Dihydrochloride exerts its effects by being converted into dextroamphetamine in the body. Dextroamphetamine increases the release of dopamine and norepinephrine in the brain by blocking their reuptake and promoting their release from presynaptic neurons. This leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving attention and focus .
Comparison with Similar Compounds
Similar Compounds
Dextroamphetamine: The active form of Lisdexamphetamine Dihydrochloride, used directly as a medication for ADHD.
Methylphenidate: Another stimulant used to treat ADHD, with a different mechanism of action involving the inhibition of dopamine and norepinephrine reuptake.
Uniqueness
This compound is unique in its prodrug formulation, which provides a controlled release of dextroamphetamine, reducing the potential for abuse and extending its duration of action compared to immediate-release formulations .
Biological Activity
Lisdexamfetamine dimesylate (LDX) is a prodrug of dextroamphetamine, primarily used in the treatment of attention-deficit/hyperactivity disorder (ADHD) and binge eating disorder (BED). Its unique pharmacological profile and mechanism of action have been the subject of extensive research, revealing significant insights into its biological activity.
Lisdexamfetamine is converted into its active form, dextroamphetamine, through enzymatic hydrolysis primarily in the blood. This conversion occurs via an aminopeptidase that cleaves the lysine moiety from LDX, releasing dextroamphetamine, which then crosses the blood-brain barrier to exert its effects on the central nervous system (CNS) .
Key Mechanisms:
- Dopamine Transporter Inhibition: Dextroamphetamine inhibits the reuptake of dopamine and norepinephrine by blocking their respective transporters (DAT and NET), which increases their availability in the synaptic cleft .
- Catecholamine Release: It promotes the release of catecholamines from presynaptic neurons, enhancing neurotransmission .
- Receptor Interaction: Dextroamphetamine also interacts with trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2), contributing to its stimulant effects .
Pharmacokinetics
The pharmacokinetic profile of LDX indicates that it has a predictable absorption and metabolism pattern. After oral administration, LDX is rapidly absorbed, with peak plasma concentrations typically occurring within 1 to 3 hours. The half-life of dextroamphetamine ranges from 10 to 13 hours, allowing for once-daily dosing .
Pharmacokinetic Parameters:
Parameter | Value |
---|---|
Peak Plasma Concentration | 1-3 hours post-dose |
Half-Life | 10-13 hours |
Bioavailability | High due to effective conversion |
Efficacy in Clinical Studies
Numerous clinical trials have demonstrated the efficacy of LDX in treating ADHD and BED. A randomized controlled trial comparing LDX to atomoxetine (ATX) showed that LDX provided a faster and more robust treatment response in children and adolescents with ADHD who had previously responded inadequately to methylphenidate (MPH) .
Clinical Findings:
- ADHD Treatment: In a study involving adolescents, LDX was found to be statistically superior to osmotic-release oral system methylphenidate (OROS-MPH) for improving ADHD symptoms .
- Binge Eating Disorder: In adults with BED, LDX resulted in significant reductions in binge-eating days and overall improvement compared to placebo .
Safety Profile
The safety profile of LDX is generally favorable, with treatment-emergent adverse events (TEAEs) being similar to those observed with other stimulant medications. Common TEAEs include decreased appetite, insomnia, and increased heart rate. Both LDX and ATX treatments showed comparable rates of adverse events during clinical trials .
Adverse Events Summary:
Adverse Event | Percentage (%) |
---|---|
Decreased Appetite | 71.9 |
Insomnia | Commonly reported |
Increased Heart Rate | Similar across treatments |
Case Studies
Case studies further illustrate the clinical utility of LDX. For instance, a case series involving patients with ADHD revealed significant improvements in attention span and behavioral issues after initiating treatment with LDX. Patients reported enhanced focus and reduced impulsivity within weeks of starting therapy.
Properties
Molecular Formula |
C15H27Cl2N3O |
---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
(2S)-2,6-diamino-N-[(2S)-1-phenylpropan-2-yl]hexanamide;dihydrochloride |
InChI |
InChI=1S/C15H25N3O.2ClH/c1-12(11-13-7-3-2-4-8-13)18-15(19)14(17)9-5-6-10-16;;/h2-4,7-8,12,14H,5-6,9-11,16-17H2,1H3,(H,18,19);2*1H/t12-,14-;;/m0../s1 |
InChI Key |
MBFYQIVPCPSYQM-FORAGAHYSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)N.Cl.Cl |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C(CCCCN)N.Cl.Cl |
Origin of Product |
United States |
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